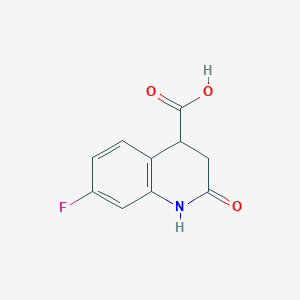

7-氟-2-氧代-1,2,3,4-四氢喹啉-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid and its derivatives typically involves the introduction of fluoro and other substituents onto the quinoline nucleus. A common starting point is 1-ethyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, from which various 7-substituted derivatives are prepared through reactions with acyclic and heterocyclic substituents linked via oxygen, nitrogen, or sulfur (Ziegler et al., 1989).

Molecular Structure Analysis

The molecular structure of quinolone derivatives is critical in determining their antibacterial efficacy. For instance, the synthesis and structural analysis of flumequine, a related antibacterial agent, provided insights into the importance of the fluoro substitution and the quinolone carboxylic acid moiety for antibacterial activity. The optically active form of flumequine was synthesized, and its absolute configuration was established through X-ray structures, illustrating the significance of stereochemistry in these compounds (Bálint et al., 1999).

Chemical Reactions and Properties

Quinolones undergo a variety of chemical reactions, including substitutions, cyclizations, and interactions with different reagents, to yield a diverse array of derivatives with potential antibacterial properties. For example, interaction of 3-mercaptopropionic acid with certain quinolone carboxylic acids in the presence of triethylamine can lead to novel heterocyclic compounds through a series of reductions and lactamizations (Al-huniti et al., 2007).

Physical Properties Analysis

The physical properties of 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid derivatives, such as solubility, melting point, and crystalline structure, are influenced by the nature and position of substituents on the quinolone nucleus. The crystal and molecular structures of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, for instance, have been elucidated through X-ray structural analysis, offering insights into the conformational preferences of these molecules and their potential interactions with bacterial targets (Rudenko et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid derivatives, are crucial for their antibacterial activity. Studies have shown that the introduction of various substituents at specific positions on the quinolone core can significantly influence these compounds' ability to inhibit bacterial DNA gyrase, a key enzyme in bacterial DNA replication (Senthilkumar et al., 2008).

科学研究应用

合成和结构分析

- 已成功合成了氟喹诺酮类化合物的光学活性形式,如氟喹诺酮,从6-氟-2-甲基-1,2,3,4-四氢喹啉(FTHQ)中。这些化合物的构型是通过X射线结构确定的,并且通过1H核磁共振分析确定了对映体过量 (Bálint等,1999)。

抗菌活性

- 包括在8位有甲基基团的若干取代的4-氧喹诺酮-3-羧酸,包括7-氟-2-氧-1,2,3,4-四氢喹啉-4-羧酸衍生物,在对革兰氏阳性和阴性细菌都表现出强效抗菌活性 (Miyamoto et al., 1990)。

抗分枝杆菌活性

- 从类似化合物合成的新型氟喹诺酮已经显示出对不同株的结核分枝杆菌具有显著的体外和体内抗分枝杆菌活性。这些研究突显了它们在治疗结核病和多药耐药菌株中的潜力 (Senthilkumar et al., 2009)。

光化学性质

- 已研究了喹诺酮衍生物的光化学行为,如环丙沙星,它们与7-氟-2-氧-1,2,3,4-四氢喹啉-4-羧酸具有结构相似性,揭示了在各种条件下低效的取代和脱羧等有趣方面 (Mella et al., 2001)。

抗肿瘤活性

- 从类似化合物获得的某些喹诺酮衍生物已显示出对人类肿瘤细胞系,特别是乳腺癌细胞系有希望的抗肿瘤活性。这表明它们在癌症治疗中的潜在应用 (El-Abadelah et al., 2007)。

作用机制

Target of Action

The primary target of 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is the proline biosynthetic enzyme Δ1-pyrroline-5-carboxylate (P5C) reductase 1 (PYCR1) . PYCR1 is one of the most consistently upregulated enzymes across multiple cancer types and is central to the metabolic rewiring of cancer cells .

Mode of Action

It is known that it interacts with its target, pycr1, and inhibits its function . This inhibition disrupts the normal metabolic processes of the cancer cells, leading to their death or growth arrest .

Biochemical Pathways

The compound affects the proline biosynthetic pathway by inhibiting the function of PYCR1 . This disruption can lead to a decrease in the production of proline, an amino acid that is crucial for protein synthesis and cell growth .

Pharmacokinetics

It is known that the compound is used for proteomics research , suggesting that it may have good bioavailability and can be effectively absorbed and distributed within the body.

Result of Action

The inhibition of PYCR1 by 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid leads to a disruption in the metabolic processes of cancer cells . This can result in the death or growth arrest of these cells, thereby inhibiting the progression of the cancer .

Action Environment

The efficacy and stability of 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to interact with its target . Additionally, the presence of other compounds or drugs can potentially affect the compound’s bioavailability and efficacy.

未来方向

属性

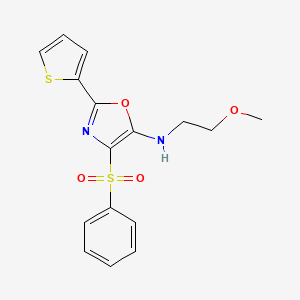

IUPAC Name |

7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO3/c11-5-1-2-6-7(10(14)15)4-9(13)12-8(6)3-5/h1-3,7H,4H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOGWVAXXVNUOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(C=C(C=C2)F)NC1=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone](/img/structure/B2487801.png)

![5-[bis(3,4-difluorobenzyl)amino]-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2487802.png)

![Ethyl 2-(methylsulfanyl)-4-[4-(trifluoromethyl)anilino]-5-pyrimidinecarboxylate](/img/structure/B2487809.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-phenylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2487810.png)

![4-[6-[(2-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2487811.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxamide](/img/structure/B2487819.png)

![benzyl (2-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate](/img/structure/B2487821.png)

![2-Chloro-5-methoxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid](/img/structure/B2487822.png)

![Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate](/img/structure/B2487824.png)